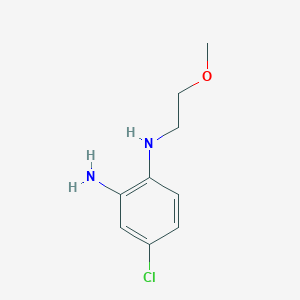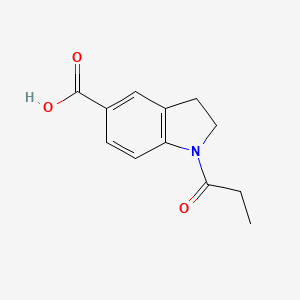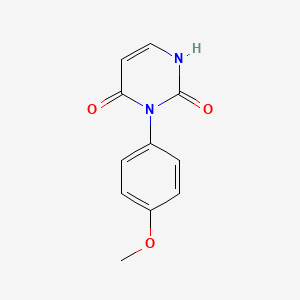
3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves numerous methods . For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at a certain position of pyrimidines contributes to activity enhancement .Chemical Reactions Analysis
Pyrimidines, including “this compound”, exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
- Crystal Structures of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives : Research on similar molecules to 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione reveals diverse crystal structures influenced by different types of hydrogen bonds and stacking interactions, showing potential for detailed molecular analysis (Trilleras et al., 2009).
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : Compounds related to this compound, synthesized using Lawesson's reagent, exhibited good inhibitory effects against various microorganisms, indicating their potential in antimicrobial applications (Younes et al., 2013).
Material Science and Engineering
- Novel Pyrimidine Derivatives as Potential Antioxidants : A study involving the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to this compound, explored their activity as antioxidants, showcasing their relevance in material science (Cahyana et al., 2020).
Computational Chemistry
- Computational Study for Drug Discovery : Computational methods assessed the linear and nonlinear optical properties of novel pyrimidine-based bis-uracil derivatives, providing insights into their potential application in drug discovery and optical device fabrication (Mohan et al., 2020).
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have also been shown to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets to inhibit their function, leading to their pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators , suggesting that they may affect the biochemical pathways associated with inflammation.
Result of Action
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects , suggesting that they may have multiple molecular and cellular effects.
Zukünftige Richtungen
The future directions in the research of pyrimidines, including “3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione”, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemische Analyse
Biochemical Properties
3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human neuronal cells, this compound has shown neuroprotective activity by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential anti-neuroinflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It exerts its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . Molecular docking studies have shown that this compound has favorable interactions with active residues of ATF4 and NF-kB proteins, which are crucial in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, there may be potential adverse effects, including toxicity, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biological activity .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding these localization mechanisms is crucial for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSFPZPDWILFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247189 | |
| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-36-5 | |
| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)
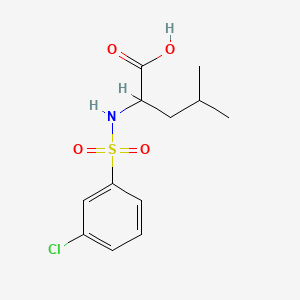



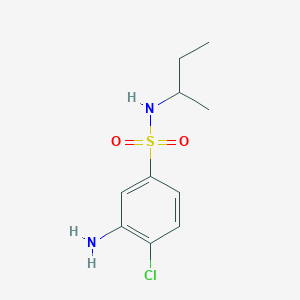
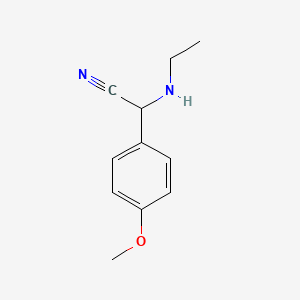
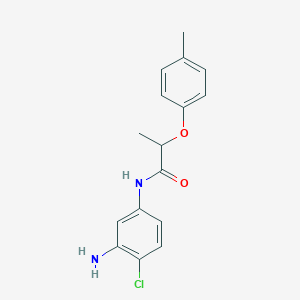
![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)
